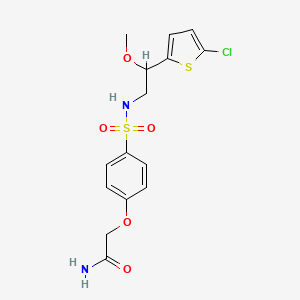

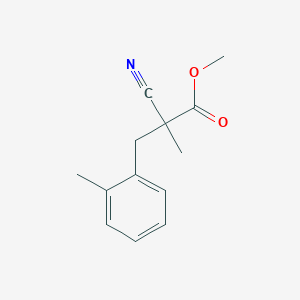

![molecular formula C22H21FN2O5S2 B2519396 Methyl 3-{[4-(4-acetylphenyl)piperazin-1-yl]sulfonyl}-4-fluoro-1-benzothiophene-2-carboxylate CAS No. 941893-11-4](/img/structure/B2519396.png)

Methyl 3-{[4-(4-acetylphenyl)piperazin-1-yl]sulfonyl}-4-fluoro-1-benzothiophene-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a complex organic molecule that contains several functional groups, including a piperazine ring, a sulfonyl group, a fluorobenzothiophene, and a carboxylate ester. Piperazine rings are common in pharmaceuticals due to their ability to modulate the pharmacokinetic properties of a drug . Sulfonyl groups are often used in medicinal chemistry for their ability to form hydrogen bonds, which can enhance a compound’s binding affinity to its target .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as NMR spectroscopy and X-ray crystallography could be used to determine its structure .Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The piperazine ring might undergo reactions with electrophiles, while the sulfonyl group could potentially be reduced. The fluorobenzothiophene might undergo electrophilic aromatic substitution, and the carboxylate ester could be hydrolyzed .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the polar sulfonyl group and carboxylate ester might increase its solubility in polar solvents .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Research on similar compounds, such as derivatives of piperazine and their sulfonyl counterparts, has been focused on exploring synthetic pathways and understanding their chemical properties. For instance, studies have been conducted on the synthesis of fluoro-substituted sulphonamide benzothiazoles and their antimicrobial screening, which shows the versatility of these compounds in creating biologically active agents. The synthesis often involves condensation reactions, Smiles rearrangement, or reactions with specific reagents to introduce functional groups that confer desired properties like fluorescence or antimicrobial activity (Jagtap et al., 2010).

Structural Analysis

Crystallographic studies provide insight into the molecular conformation, intermolecular interactions, and crystal packing of related compounds. For example, the analysis of the crystal structure of compounds with similar functional groups has revealed how molecular conformation influences the overall crystal packing and stability. Such studies are crucial in the design of compounds with tailored physical and chemical properties (Sreenivasa et al., 2013).

Biological Evaluation

Compounds bearing the piperazine moiety and related structures have been evaluated for various biological activities, including their potential as herbicides, plant growth regulators, and antimicrobial agents. Research into aryl(thio)carbamoyl derivatives of piperazines has demonstrated significant herbicidal activity against certain plant species, highlighting the pharmaceutical and agrochemical potential of these compounds (Stoilkova et al., 2014).

Photophysical Studies

The photophysical properties of naphthalimides with piperazine substituents have been studied, focusing on their luminescent properties and photo-induced electron transfer mechanisms. These studies are foundational in the development of novel fluorescent probes and materials for optical applications (Gan et al., 2003).

Antimicrobial Activities

Several synthesized compounds incorporating piperazine and fluoro-substituted phenyl groups have been screened for antimicrobial activities. The structural modifications and introduction of specific functional groups aim to enhance the antimicrobial efficacy against a range of pathogens, indicating the pharmaceutical applications of these compounds (Patel & Agravat, 2009).

Mecanismo De Acción

Target of Action

The compound contains a piperazine moiety, which is a common structural motif found in many pharmaceuticals due to its ability to bind with high affinity to multiple receptors . .

Mode of Action

The mode of action would depend on the specific targets of the compound. Piperazine derivatives often interact with their targets by binding to them, which can inhibit the target’s function or modulate its activity .

Biochemical Pathways

Without specific information on the compound’s targets, it’s challenging to determine the exact biochemical pathways it affects. Piperazine derivatives are known to be involved in a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .

Pharmacokinetics

Piperazine is known to positively modulate the pharmacokinetic properties of a drug substance . .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. In general, the result of action could range from inhibiting the growth of harmful cells (in the case of antitumor activity) to reducing inflammation (in the case of anti-inflammatory activity) .

Propiedades

IUPAC Name |

methyl 3-[4-(4-acetylphenyl)piperazin-1-yl]sulfonyl-4-fluoro-1-benzothiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21FN2O5S2/c1-14(26)15-6-8-16(9-7-15)24-10-12-25(13-11-24)32(28,29)21-19-17(23)4-3-5-18(19)31-20(21)22(27)30-2/h3-9H,10-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNYLBBOBRDPWDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(SC4=CC=CC(=C43)F)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21FN2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

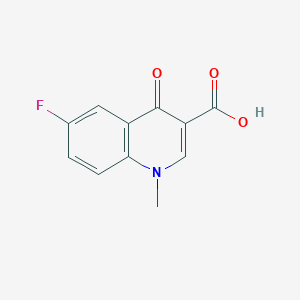

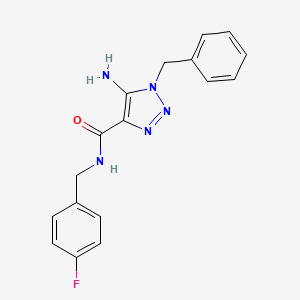

![2-(5-chlorothiophene-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2519314.png)

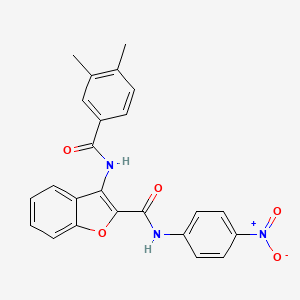

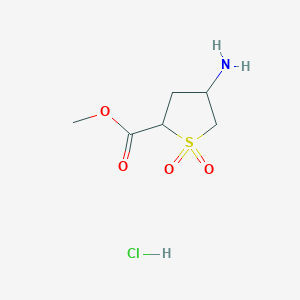

![1-(2-(azepan-1-yl)-2-oxoethyl)-3-(4-fluorophenyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2519319.png)

![8-(2-Chloroacetyl)-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2519321.png)

![N,N-Dimethyl-2-[1-(1-prop-2-enoylpiperidine-4-carbonyl)piperidin-4-yl]acetamide](/img/structure/B2519325.png)

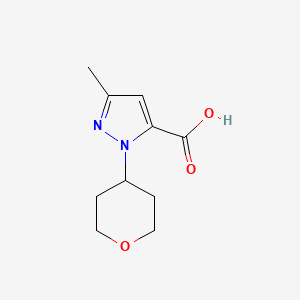

![8-(2-((2-ethoxyphenyl)amino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2519332.png)

![2-[[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-methylamino]acetamide](/img/structure/B2519333.png)

![N-(p-tolyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2519335.png)